molecular formula C9H8ClNOS B590485 2-(Chloromethyl)-5-methoxy-1,3-benzothiazole CAS No. 131105-83-4

2-(Chloromethyl)-5-methoxy-1,3-benzothiazole

Cat. No.: B590485
CAS No.: 131105-83-4
M. Wt: 213.679
InChI Key: LEFZQVCYAYXINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-5-methoxy-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methoxy-1,3-benzothiazole typically involves the chloromethylation of 5-methoxy-1,3-benzothiazole. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are typically acidic, and the process involves the formation of an intermediate benzyl alcohol, which is then converted to the chloride under the reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methoxy-1,3-benzothiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide, ammonia, or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-5-methoxy-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloromethyl and methoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

2-(chloromethyl)-5-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFZQVCYAYXINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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